molecular formula C18H16N4O2S B277213 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B277213
M. Wt: 352.4 g/mol
InChI Key: SFFZBTGVQUJDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as CTX-0294885, is a novel compound that has attracted the attention of researchers due to its potential applications in various fields.

Mechanism of Action

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exerts its inhibitory effect on the NLRP3 inflammasome by binding to the NACHT domain of NLRP3, which is essential for the assembly and activation of the inflammasome. By binding to this domain, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide prevents the recruitment of the adaptor protein ASC and the subsequent activation of caspase-1, which is responsible for the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Biochemical and Physiological Effects:
In preclinical studies, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to effectively suppress the production of IL-1β and IL-18 in macrophages and monocytes stimulated with various inflammasome activators. It also exhibits excellent pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is its high selectivity for the NLRP3 inflammasome, which reduces the risk of off-target effects. However, one limitation of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its relatively high cost, which may limit its widespread use in academic research.

Future Directions

There are several potential future directions for the research and development of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One potential application is in the treatment of inflammatory diseases, such as gout and type 2 diabetes, which are characterized by excessive activation of the NLRP3 inflammasome. Another potential application is in the treatment of neuroinflammatory diseases, such as Alzheimer's disease, which have also been linked to NLRP3 inflammasome activation. Additionally, further studies are needed to investigate the safety and efficacy of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in human clinical trials.

Synthesis Methods

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the reaction of 4,5-dimethyl-2-thiophenecarbonitrile with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid in the presence of a coupling agent and a base. The resulting product is then purified using column chromatography to obtain N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide with a purity of over 99%.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit potent and selective inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the inflammatory response. Inhibition of the NLRP3 inflammasome has been implicated in the treatment of various inflammatory diseases, including gout, type 2 diabetes, and Alzheimer's disease.

properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H16N4O2S/c1-11-12(2)25-17(14(11)9-19)21-16(23)7-8-22-10-20-15-6-4-3-5-13(15)18(22)24/h3-6,10H,7-8H2,1-2H3,(H,21,23)

InChI Key

SFFZBTGVQUJDSK-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C

Origin of Product

United States

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